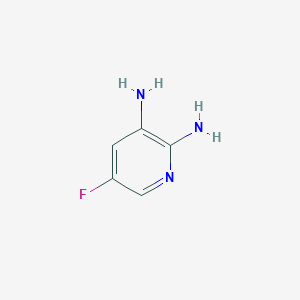

4-Methoxy-2-methylphenylhydrazine hydrochloride

説明

4-Methoxy-2-methylphenylhydrazine hydrochloride is a chemical compound that is related to a family of phenylhydrazines. It is structurally similar to other compounds that have been studied for their ability to form fluorescent derivatives or for their tumorigenic potential. For instance, 4-methylphenylhydrazine hydrochloride (4-MPH) has been investigated for its ability to induce fibrosarcomas in mice . Although the specific compound 4-methoxy-2-methylphenylhydrazine hydrochloride is not directly mentioned in the provided papers, the related studies give insight into the chemical behavior and biological activity of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves the reaction of hydrazine with other chemical entities. For example, the formation of fluorescent derivatives of 4-hydroxyphenethylamine compounds involves a two-stage reaction with hydrazine and nitrous acid . Another study describes the condensation of methylhydrazine with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, leading to the formation of pyrazole derivatives . These examples suggest that the synthesis of 4-methoxy-2-methylphenylhydrazine hydrochloride could potentially involve similar reactions with hydrazine derivatives.

Molecular Structure Analysis

The molecular structure of phenylhydrazine derivatives is crucial in determining their chemical and biological properties. The lipophilicity of metallic complexes of 4-methoxyphenyl-4'-chlorobenzoylhydrazine, for instance, has been analyzed using principal component analysis of thin-layer chromatographic retention data . This study indicates that the structure of the ligand primarily determines the lipophilic behavior of metallic complexes. Therefore, the molecular structure of 4-methoxy-2-methylphenylhydrazine hydrochloride would likely influence its interaction with biological systems and its potential as a ligand in metallic complexes.

Chemical Reactions Analysis

Phenylhydrazine derivatives can undergo various chemical reactions. The study on the formation of fluorescent derivatives indicates that the reaction with 4-hydroxyphenethylamine compounds is sensitive to temperature and reagent concentrations . Additionally, the reaction of methylhydrazine with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one shows that different products can be formed depending on the reaction conditions . These findings suggest that 4-methoxy-2-methylphenylhydrazine hydrochloride could also participate in diverse chemical reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylhydrazine derivatives are influenced by their molecular structure. The lipophilicity of metallic complexes, as mentioned earlier, is one such property that has been studied . The stability and fluorescence of derivatives in alkaline solutions are also important properties that have been examined . These properties are essential for understanding the behavior of these compounds in different environments, including biological systems and potential applications in analytical chemistry.

科学的研究の応用

Tumorigenic Effects

Research has explored the tumorigenic potential of 4-Methylphenylhydrazine hydrochloride (a related compound to 4-Methoxy-2-methylphenylhydrazine hydrochloride) in Swiss mice. It was found to induce lung tumors and blood vessel tumors when administered subcutaneously or intragastrically (Tóth, Tompa, & Patil, 1977). Another study found that 4-Methylphenylhydrazine hydrochloride induced fibrosarcomas in male mice, suggesting a potential role in cancer research (Tóth & Nagel, 1981).

Metabolism Studies

The metabolism of arylhydrazines like 4-methylphenylhydrazine hydrochloride by cytochrome P-450 mixed function oxidases and prostaglandin(H)synthase from mouse lungs has been studied, providing insights into the enzymatic processing of these compounds (Lawson, 1987).

Application in Chemistry

4-Methoxy-1,2,3-benzotriazine, similar to 4-methoxy-2-methylphenylhydrazine hydrochloride, has been studied for its reactions and potential applications in synthetic chemistry (Boulton, Kiss, & Saka, 1988).

Functionalization of Carbon Nanotubes

A study demonstrated the functionalization of single-wall carbon nanotubes (SWNTs) through 4-methoxyphenyl free radical addition, which is relevant for material science and nanotechnology. The radicals were generated by air oxidation of 4-methoxyphenylhydrazine hydrochloride (Liu et al., 2006).

Synthesis of Derivatives and Pharmacological Studies

The synthesis of various derivatives of phenylhydrazines and their potential pharmacological activities, such as antimicrobial and antidepressant effects, have been studied. These studies provide insights into the chemical versatility and potential therapeutic applications of these compounds (Palaska, Aytemir, Uzbay, & Erol, 2001).

Safety and Hazards

4-Methoxy-2-methylphenylhydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves and clothing when handling this compound. If swallowed, one should rinse the mouth and avoid inducing vomiting. If it comes into contact with the skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep them comfortable for breathing .

特性

IUPAC Name |

(4-methoxy-2-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-6-5-7(11-2)3-4-8(6)10-9;/h3-5,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFKWIPSJGNUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-methylphenylhydrazine hydrochloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chlorothieno[3,2-B]pyridine-2-carbonitrile](/img/structure/B1321974.png)

![Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1321999.png)